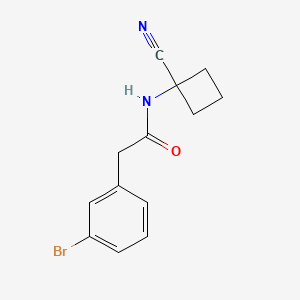

2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c14-11-4-1-3-10(7-11)8-12(17)16-13(9-15)5-2-6-13/h1,3-4,7H,2,5-6,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANHYMSUQJCBIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide typically involves the following steps:

Formation of the bromophenyl intermediate: This can be achieved by bromination of a phenyl precursor.

Acetamide formation: The final step involves the formation of the acetamide group, which can be achieved through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.

Reduction: Reduction reactions could target the nitrile group in the cyanocyclobutyl moiety.

Substitution: The bromine atom in the bromophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

Oxidation: Products may include bromophenyl ketones or carboxylic acids.

Reduction: Products may include primary amines or aldehydes.

Substitution: Products may include methoxyphenyl or ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

Biological activity: Potential use in drug discovery for its possible pharmacological properties.

Medicine

Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.

Industry

Materials science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Compounds:

- N-(3-Bromophenyl)acetamide (): A simpler analog lacking the cyanocyclobutyl group. It crystallizes in an orthorhombic system (space group P212121) with a molecular weight of 214.06 g/mol .

- 2-(5-Bromo-2-hydroxyphenyl)-N-(tert-butyl)acetamide (): Synthesized via RuCl2-catalyzed reaction, achieving 76% yield through column chromatography. The tert-butyl group improves steric bulk but lacks the electron-withdrawing cyano group present in the target compound .

- N-(3-Bromo-2-fluorophenyl)acetamide (): Features a fluorine substituent adjacent to bromine, increasing polarity (molar mass: 232.05 g/mol).

Heterocyclic and Complex N-Substituents

Key Compounds:

- N-(Tosylmethyl)acetamide Derivatives (): Compounds like 2-((3-bromophenyl)(methyl)amino)-N-(tosylmethyl)acetamide (71% yield) use tosylmethyl groups for enhanced solubility and stability.

- Benzothiazole Derivatives (): N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide exemplifies pharmacologically relevant scaffolds.

- Thiazolidinone Derivatives (): Incorporation of a thiazolidinone ring (e.g., 2-[2-(2,6-dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide) introduces heterocyclic complexity, often linked to enzyme inhibition .

Physicochemical and Structural Insights

- Cyanocyclobutyl vs. tert-Butyl: The tert-butyl group in provides steric hindrance but lacks the cyanocyclobutyl’s electron-withdrawing nature, which may affect solubility and reactivity.

- Crystal Packing: N-(3-Bromophenyl)acetamide’s orthorhombic structure () suggests tight packing due to planar phenyl groups, whereas the cyanocyclobutyl substituent in the target compound could introduce conformational strain, altering crystallinity .

- Molar Mass Trends : The target compound’s estimated molar mass (~275.14 g/mol) exceeds simpler analogs (e.g., 214.06 g/mol in ), impacting pharmacokinetic properties like diffusion rates .

Research Implications and Limitations

- Synthetic Challenges: The cyanocyclobutyl group may require specialized cyclization techniques, contrasting with straightforward aryl substitutions in –2.

- Biological Potential: Benzothiazole derivatives () and enzyme-targeting acetamides () suggest the target compound could be optimized for therapeutic applications, though direct evidence is lacking.

- Data Gaps : Absence of spectral or crystallographic data for the target compound limits mechanistic comparisons. Future work should prioritize characterization via NMR and X-ray diffraction.

Biological Activity

2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a bromophenyl group and a cyanocyclobutyl moiety, suggests possible interactions with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide typically involves several key steps:

- Bromination : The initial step involves brominating a phenyl precursor to obtain the bromophenyl intermediate.

- Amidation : The acetamide group is formed through an amidation reaction, which can involve reacting the brominated phenyl compound with an appropriate amine derivative under specific conditions.

The biological activity of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance its reactivity and binding affinity compared to similar compounds lacking this halogen.

Potential Targets:

- Eukaryotic Initiation Factor 2B (eIF2B) : This compound may modulate eIF2B activity, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By influencing the integrated stress response (ISR), it could potentially offer therapeutic benefits against these conditions .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide may also exhibit effectiveness against various pathogens .

Antimicrobial Properties

Recent studies on related chloroacetamides have shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness is often influenced by the position of substituents on the phenyl ring. Compounds with halogenated substituents, such as bromine, have been noted for their increased lipophilicity, facilitating better membrane penetration and enhanced biological activity .

| Compound Type | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Fungi |

|---|---|---|---|

| Chloroacetamides | Effective (e.g., MRSA) | Less effective | Moderate (e.g., C. albicans) |

| Bromophenyl Compounds | Promising | Variable | Under investigation |

Case Studies

Comparison with Similar Compounds

The biological activity of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide can be compared to other halogenated derivatives:

| Compound | Structure | Notable Activity |

|---|---|---|

| 2-(3-chlorophenyl)-N-(1-cyanocyclobutyl)acetamide | Chlorine instead of Bromine | Moderate antimicrobial effects |

| 2-(3-fluorophenyl)-N-(1-cyanocyclobutyl)acetamide | Fluorine instead of Bromine | Variable activity depending on concentration |

| 2-(3-methylphenyl)-N-(1-cyanocyclobutyl)acetamide | Methyl instead of Halogen | Lower efficacy compared to halogenated variants |

Q & A

Q. What are the standard synthetic routes for 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with bromophenyl acetic acid derivatives and coupling with 1-cyanocyclobutylamine. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) or Br₂ in controlled conditions to avoid over-bromination .

- Amide coupling : Employing carbodiimide reagents (e.g., EDC/HOBt) to activate the carboxylic acid for reaction with the amine group .

- Cyclobutane nitrile preparation : Cyclization via [2+2] photochemical reactions or ring-closing metathesis .

Purity optimization : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and confirm purity via NMR (¹H/¹³C) and LC-MS (>95% purity threshold) .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Br bond: ~1.89 Å; cyclobutane ring puckering) .

- Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), cyclobutyl protons (δ 2.5–3.2 ppm), and amide NH (δ 8.1–8.5 ppm) .

- IR : Stretching frequencies for C≡N (~2240 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 317 (M+H⁺) .

Q. What preliminary biological screening models are used to assess its bioactivity?

- In vitro cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with GI₅₀ values reported in µM ranges (e.g., 0.72 µM in MCF-7) .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR inhibition at IC₅₀ < 1 µM) .

- Solubility and permeability : Measured via shake-flask method (logP ~2.8) and Caco-2 cell models .

Advanced Research Questions

Q. How can synthetic yield be improved for scale-up without compromising stereochemical integrity?

- Catalyst optimization : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to enhance aryl-cyclobutyl bond formation .

- Temperature control : Maintain reactions below 0°C during nitrile group introduction to prevent racemization .

- Alternative solvents : Replace DMF with 2-MeTHF for greener chemistry and easier purification .

Q. How do electronic effects of the 3-bromophenyl and cyanocyclobutyl groups influence reactivity and binding affinity?

- Electron-withdrawing bromine : Enhances electrophilic aromatic substitution at the para position .

- Cyanocyclobutyl group : The nitrile’s dipole stabilizes protein-ligand interactions via hydrogen bonding (e.g., with kinase ATP pockets) .

- Steric effects : Cyclobutane puckering may restrict rotational freedom, improving target selectivity (e.g., 10-fold higher affinity for BRAF V600E vs. wild-type) .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Validate protocols using reference inhibitors (e.g., doxorubicin for cytotoxicity) and control cell lines .

- Metabolic stability : Test for cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain variability in in vivo vs. in vitro results .

- Structural analogs : Compare with derivatives (e.g., 3-chlorophenyl or unsubstituted cyclobutyl) to isolate substituent effects .

Q. What strategies are effective for probing the mechanism of action (MoA) in kinase inhibition?

- Kinase profiling : Use panels of 100+ kinases to identify off-target effects (e.g., unexpected inhibition of JAK2) .

- Molecular docking : Simulate binding poses with AutoDock Vina (PDB: 4RA3 for EGFR) to predict key interactions (e.g., halogen bonding with Br) .

- Resistance studies : Generate mutant cell lines (e.g., T790M EGFR) to confirm target engagement .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- pH stability : Degradation studies in simulated gastric fluid (pH 1.2) show <10% decomposition over 24 hours .

- Plasma stability : Incubate with human plasma; LC-MS detects hydrolysis products (e.g., free bromophenyl acetic acid) after 6 hours .

- Light sensitivity : Protect from UV exposure to prevent cyclobutane ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.